molecular formula C7H9N5 B2487030 2,7-dimethyl-7H-purin-6-amine CAS No. 102153-93-5

2,7-dimethyl-7H-purin-6-amine

Cat. No.: B2487030
CAS No.: 102153-93-5
M. Wt: 163.184
InChI Key: NONGDUHEIFTQNQ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-7H-purin-6-amine is a purine derivative with the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol . This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. It is characterized by the presence of two methyl groups at positions 2 and 7 on the purine ring, which distinguishes it from other purine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-7H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the methylation of 6-aminopurine (adenine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,7-Dimethyl-7H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dimethyl-7H-purin-6-amine involves its interaction with nucleic acids and enzymes. The compound can mimic adenine and incorporate into nucleic acids, leading to disruptions in DNA and RNA synthesis. It can also inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Methyladenine: Similar in structure but with only one methyl group at position 7.

    6-Amino-7-methylpurine: Another purine derivative with a single methyl group at position 7.

    N7-Methyladenine: A methylated form of adenine with a methyl group at position 7.

Uniqueness

2,7-Dimethyl-7H-purin-6-amine is unique due to the presence of two methyl groups at positions 2 and 7, which can influence its chemical reactivity and biological activity. This dual methylation can enhance its ability to interact with nucleic acids and enzymes, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,7-dimethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONGDUHEIFTQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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